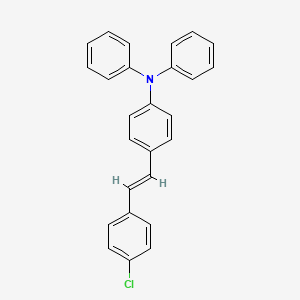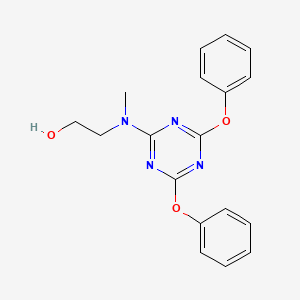
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with diphenoxy and methylamino groups, as well as an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with diphenoxy and methylamino groups. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which allows for the functionalization of the triazine core without the need for isolating intermediates . This method is advantageous as it simplifies the process and improves yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The ethanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, aryloxy, and arylamino groups . Reaction conditions often involve refluxing in solvents like dioxane or dichloroethane in the presence of excess amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, influencing cellular processes such as differentiation and regeneration . The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but contains a hexyl group instead of an ethanol moiety.
2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: Another similar compound with different substituents on the triazine ring.
Uniqueness
What sets 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol apart is its combination of diphenoxy and methylamino groups with an ethanol moiety, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H18N4O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3 |
InChI-Schlüssel |
LBBCHZLUDZJXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
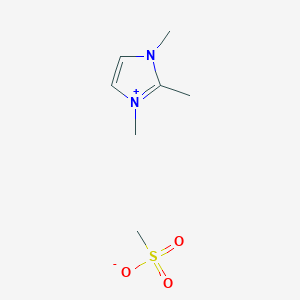
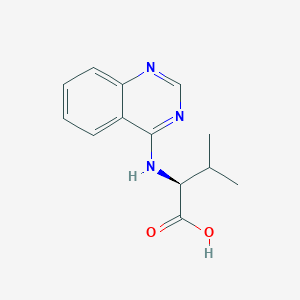

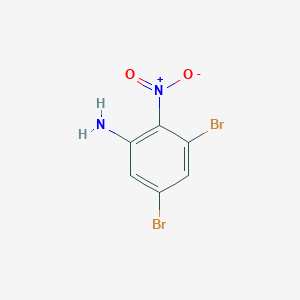

![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
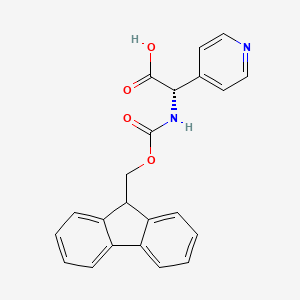
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
